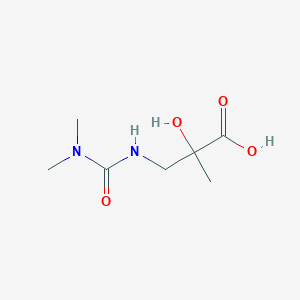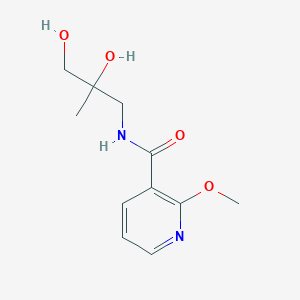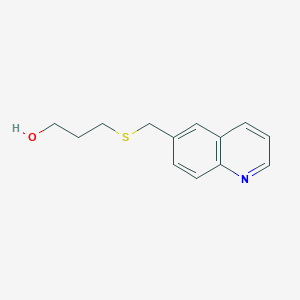
3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol, also known as QMSP, is a chemical compound with potential applications in scientific research. It is a derivative of 3-mercaptopropan-1-ol and has a quinoline ring attached to it. QMSP has been studied for its potential use in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which is believed to contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol in lab experiments is its potential use in various scientific research fields. 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising compound for further research. However, one limitation of using 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol in lab experiments is its potential toxicity. 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been shown to have cytotoxic effects on certain cell lines, making it important to use caution when handling and using this compound.
Orientations Futures
There are several future directions for research on 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol. One direction is to further investigate its potential use as an anti-cancer agent. Studies could focus on the mechanism of action of 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol and its effects on different types of cancer cells. Another direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Studies could focus on the neuroprotective effects of 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol and its potential use in preventing or treating cognitive decline. Finally, future research could investigate the potential use of 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol in other scientific research fields such as medicinal chemistry and pharmacology.
Méthodes De Synthèse
The synthesis of 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol involves the reaction of 3-mercaptopropan-1-ol with 6-chloroquinoline in the presence of a base such as potassium carbonate. The reaction proceeds via a substitution reaction, where the chlorine atom is replaced by the thiol group of 3-mercaptopropan-1-ol. The resulting product is then oxidized using hydrogen peroxide to yield 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol.
Applications De Recherche Scientifique
3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been studied for its potential use in various scientific research fields. It has been shown to possess anti-cancer activity by inhibiting the growth of cancer cells. 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
3-(quinolin-6-ylmethylsulfanyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-7-2-8-16-10-11-4-5-13-12(9-11)3-1-6-14-13/h1,3-6,9,15H,2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCQSAGZIJCJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CSCCCO)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

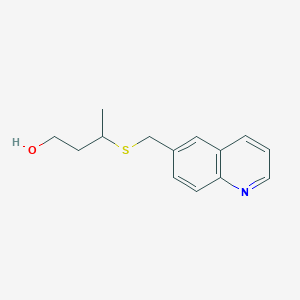
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)
![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)
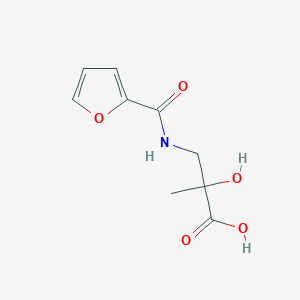
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
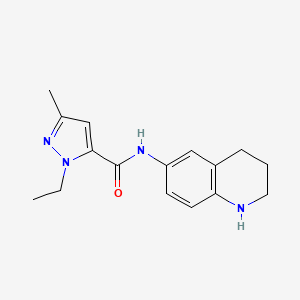
![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)
